3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline
Brand Name: Vulcanchem
CAS No.: 1040690-71-8
VCID: VC2904709
InChI: InChI=1S/C16H19NO3/c1-18-14-7-5-6-13(12-14)17-10-11-20-16-9-4-3-8-15(16)19-2/h3-9,12,17H,10-11H2,1-2H3
SMILES: COC1=CC=CC(=C1)NCCOC2=CC=CC=C2OC
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol

3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline

CAS No.: 1040690-71-8

Cat. No.: VC2904709

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline - 1040690-71-8

Specification

CAS No. 1040690-71-8
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name 3-methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline
Standard InChI InChI=1S/C16H19NO3/c1-18-14-7-5-6-13(12-14)17-10-11-20-16-9-4-3-8-15(16)19-2/h3-9,12,17H,10-11H2,1-2H3
Standard InChI Key FWNVEDVTGMDABE-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NCCOC2=CC=CC=C2OC
Canonical SMILES COC1=CC=CC(=C1)NCCOC2=CC=CC=C2OC

Introduction

Chemical Structure and Properties

3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline (CAS: 1040690-71-8) possesses a molecular formula of C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol . The compound's structure features three key components: a 3-methoxyaniline unit, a 2-methoxyphenoxy group, and an ethyl linker connecting these aromatic systems via the aniline nitrogen. This arrangement creates a flexible molecule with multiple sites for hydrogen bonding and potential coordination with other chemical species.

Physical and Chemical Properties

The compound's key properties have been compiled from available sources and are presented in Table 1:

PropertyValue
Chemical FormulaC₁₆H₁₉NO₃
Molecular Weight273.33 g/mol
CAS Number1040690-71-8
AppearanceSolid at room temperature
Storage ConditionsRoom temperature
ManufacturerMatrix Scientific
Functional GroupsSecondary amine, ether linkage, methoxy groups

The presence of two methoxy groups on different aromatic rings contributes to the electron distribution within the molecule, likely enhancing the nucleophilicity of the amine nitrogen. The ether linkage provides additional structural flexibility, allowing for various conformational arrangements that may influence its reactivity and potential biological interactions.

Chemical Reactivity

The reactivity of 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline is determined by its functional groups, particularly the secondary amine and the methoxy substituents.

Reactions at the Secondary Amine

The secondary amine functional group in 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline can participate in various reactions:

  • Alkylation: The nitrogen can undergo further alkylation with alkyl halides or other electrophiles to form tertiary amines

  • Acylation: Reaction with acyl chlorides or anhydrides would lead to amide formation

  • Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones

Similar N-substituted anilines have been shown to undergo such transformations, as evidenced by synthetic studies of related compounds .

Reactions at the Methoxy Groups and Aromatic Rings

The methoxy groups in 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline serve as electron-donating substituents that can influence the reactivity of the aromatic rings:

  • Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives

  • Demethylation: Under appropriate conditions, the methoxy groups can undergo demethylation to reveal phenolic hydroxyl groups

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, with the methoxy groups directing substitution to the ortho and para positions

Analytical Characterization

Proper characterization of 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline is essential for confirming its identity and purity. Several analytical methods are applicable:

Spectroscopic Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal the characteristic signals of the aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ ~3.8 ppm), ethyl linker, and NH proton

  • Infrared Spectroscopy: IR analysis would identify functional groups such as:

    • N-H stretching (3300-3500 cm⁻¹)

    • C-O stretching for methoxy groups (1250-1050 cm⁻¹)

    • Aromatic C=C stretching (1400-1600 cm⁻¹)

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula (C₁₆H₁₉NO₃) and provide characteristic fragmentation patterns

Chromatographic Methods

Chromatographic techniques like HPLC and GC-MS would be valuable for:

  • Assessing compound purity

  • Monitoring reactions involving this compound

  • Quantitative analysis in various matrices

Structure-Activity Relationships

Understanding structure-activity relationships is crucial for rational molecular design and optimization. For 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline, several structural features could influence its biological and chemical properties:

Influence of Methoxy Groups

The methoxy groups contribute to:

  • Increased electron density in the aromatic rings

  • Enhanced lipophilicity compared to hydroxyl groups

  • Potential for hydrogen bond acceptance

Modification of the number or position of these methoxy groups would likely alter the compound's electronic properties and interaction potential.

Role of the Ethyl Linker

The ethyl linker between the nitrogen and the phenoxy oxygen provides:

  • Conformational flexibility

  • Optimal spacing between aromatic systems

  • A hydrophobic segment in the molecular structure

Altering the length or introducing branching in this linker would affect the spatial arrangement of the molecule and potentially its interactions with binding partners.

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